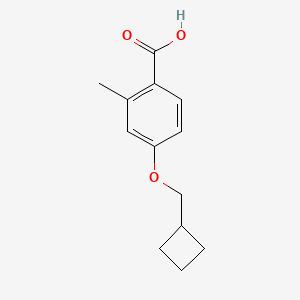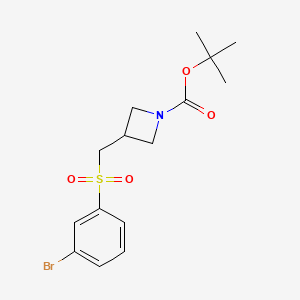
2-Cyclobutoxy-4,5-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobutoxy-4,5-difluoroaniline is an organic compound characterized by the presence of a cyclobutoxy group and two fluorine atoms attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxy-4,5-difluoroaniline typically involves the introduction of the cyclobutoxy group and fluorine atoms onto an aniline ring. One common method involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield 2,4-difluoroaniline .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of phase transfer catalysis and hydrogenation processes are key steps in the large-scale production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclobutoxy-4,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium fluoride in polar aprotic solvents
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aniline derivatives.
Substitution: Various substituted aniline compounds depending on the nucleophile used
Applications De Recherche Scientifique
2-Cyclobutoxy-4,5-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-Cyclobutoxy-4,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The cyclobutoxy group may influence the compound’s lipophilicity and ability to cross biological membranes .
Comparaison Avec Des Composés Similaires
- 4-Fluoroaniline
- 2,4,6-Trifluoroaniline
- 2,3,4,5,6-Pentafluoroaniline
Comparison: 2-Cyclobutoxy-4,5-difluoroaniline is unique due to the presence of both a cyclobutoxy group and two fluorine atoms, which confer distinct chemical and physical properties. Compared to other fluorinated anilines, this compound may offer enhanced stability and reactivity, making it suitable for specific applications in materials science and pharmaceuticals .
Propriétés
IUPAC Name |
2-cyclobutyloxy-4,5-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6H,1-3,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJLAKNGFNVOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=C(C=C2N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid](/img/structure/B8158550.png)
![{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158576.png)
![{2-[2-(4-Bromo-3-fluorophenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158582.png)








![3-[2-Fluoro-5-(trifluoromethoxy)phenoxy]azetidine;hydrochloride](/img/structure/B8158642.png)

